molecular formula C26H25N3O B2938203 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 847394-33-6

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2938203
CAS No.: 847394-33-6
M. Wt: 395.506
InChI Key: UWIYURWQIIVHKA-UHFFFAOYSA-N
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Description

“4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one” is a complex organic compound that features a benzodiazole ring, a benzyl group, and a pyrrolidinone moiety

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could find applications in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Formation of the Pyrrolidinone Ring: This step might involve the reaction of an appropriate amine with a diketone or similar precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the pyrrolidinone ring.

    Reduction: Reduction reactions might target the benzodiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one” would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or receptors, altering their function and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives.

    Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone and its substituted forms.

Uniqueness

The uniqueness of “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-12-13-23(19(2)14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-24(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIYURWQIIVHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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